molecular formula C20H22FN3OS B5660176 2-(2-amino-6-fluoro-1,3-benzothiazol-4-yl)-N,N-diisopropylbenzamide

2-(2-amino-6-fluoro-1,3-benzothiazol-4-yl)-N,N-diisopropylbenzamide

Cat. No. B5660176
M. Wt: 371.5 g/mol
InChI Key: SQUYSRBDKPABHT-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are known for their biologically active and industrially demanded compounds. The development of new synthesis methods, including green chemistry principles, has allowed for the easy functionalization of benzothiazole moieties, making them highly reactive building blocks for various applications, excluding drug use and dosage or side effects information as per the request (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a range of methodologies, including conventional multistep processes and one-pot, atom economy procedures. These methods are refined to enhance efficiency and reduce environmental impact, aligning with the principles of green chemistry (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can significantly influence their chemical and physical properties. Various studies have analyzed the impact of substituents on the benzothiazole core, providing insights into how structural modifications can alter biological activity and other relevant properties (M. Boča, R. Jameson, W. Linert, 2011).

Chemical Reactions and Properties

Benzothiazole derivatives participate in a wide array of chemical reactions, underpinning their diverse biological activities. These compounds have been explored for their antimicrobial, anticancer, and various pharmacological effects. The reactivity of the benzothiazole ring, particularly at positions C-2 and C-6, is a key factor in their chemical behavior (A. B. Chidrawar, 2017).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility, melting points, and stability, are crucial for their application in different fields. These characteristics are determined by the core structure of the benzothiazole and the nature of its substituents (M. Bhat, S. L. Belagali, 2020).

Chemical Properties Analysis

Benzothiazole derivatives exhibit a wide range of chemical properties due to their versatile structure. This includes their reactivity towards nucleophiles and electrophiles, their photophysical properties, and their ability to form complexes with metals, which is leveraged in various chemical and biological applications (A. Kamal, Mohammed Ali Hussaini Syed, Shaheer Malik Mohammed, 2015).

properties

IUPAC Name

2-(2-amino-6-fluoro-1,3-benzothiazol-4-yl)-N,N-di(propan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS/c1-11(2)24(12(3)4)19(25)15-8-6-5-7-14(15)16-9-13(21)10-17-18(16)23-20(22)26-17/h5-12H,1-4H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUYSRBDKPABHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=C3C(=CC(=C2)F)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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